molecular formula C11H23NO3 B2944746 tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate CAS No. 873437-13-9

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate

Cat. No.: B2944746
CAS No.: 873437-13-9
M. Wt: 217.309
InChI Key: LLCYWHXMBXMVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate (CAS: 873437-13-9) is a carbamate derivative with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g/mol . Structurally, it features a tert-butoxycarbonyl (Boc) protecting group, an isopropyl substituent, and a 3-hydroxypropyl chain. The Boc group enhances stability during synthetic processes, while the hydroxyl group provides a site for further functionalization. This compound is typically a liquid under standard conditions, as inferred from its storage requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-hydroxypropylamine and isopropylamine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amines are crucial for the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (3-oxopropyl)carbamate (Compound 24)

  • Structure : Replaces the 3-hydroxypropyl group with a 3-oxopropyl (ketone) moiety.
  • Key Differences :
    • The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxyl group in the target compound.
    • Synthesis : Prepared via literature methods with 97% purity, yielding a colorless oil .
    • NMR Data : δ 9.79 (s, 1H, aldehyde proton), absent in the target compound due to the hydroxyl group .

tert-Butyl isopropyl(pivaloyloxy)carbamate (1c-SM2)

  • Structure : Contains a pivaloyloxy ester instead of the 3-hydroxypropyl chain.
  • Key Differences :
    • The ester group enhances hydrolytic stability but reduces nucleophilic reactivity.
    • Synthesis : Achieved in 81% yield using pivaloyl chloride and triethylamine in CH₂Cl₂ .
    • Applications : Used as a precursor for hydroxylamine reagents in Fe-catalyzed reactions .

tert-Butyl N,N-bis(3-hydroxypropyl)carbamate

  • Structure : Features two 3-hydroxypropyl groups instead of one hydroxypropyl and one isopropyl.
  • Key Differences: Increased hydrophilicity due to dual hydroxyl groups.

Aromatic and Heterocyclic Derivatives

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

  • Structure : Incorporates a phenyl group on the hydroxypropyl chain.
  • Key Differences :
    • The aromatic ring enhances UV absorption and alters solubility (logP).
    • Purity : 98% (NLT), indicating high synthetic efficiency .

tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate

  • Structure : Includes a dioxoisoindolinyl heterocycle.
  • Molecular Weight: 346.4 g/mol, significantly higher than the target compound .

Boron- and Polymerizable Derivatives

tert-Butyl (3-(dioxaborolanyl)propyl)carbamate

  • Structure : Contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
  • Key Differences :
    • Enables participation in Suzuki-Miyaura cross-coupling reactions.
    • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) .

tert-Butyl (3-Methacrylamidopropyl)carbamate

  • Structure : Features a methacrylamide group.
  • Key Differences :
    • The polymerizable double bond allows incorporation into polymeric materials.
    • Physical State : Solid (mp 81–83°C), contrasting with the liquid state of the target compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point State (25°C) Key Functional Groups
Target Compound 217.31 Not reported Liquid Hydroxyl, carbamate
tert-Butyl N,N-bis(3-hydroxypropyl)carbamate 233.3 N/A Discontinued Dual hydroxyl
tert-Butyl (3-Methacrylamidopropyl)carbamate 244.3 423.3 (pred.) Solid Methacrylamide
1c-SM2 273.4 N/A Liquid Pivaloyloxy ester

Biological Activity

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological research and applications.

Chemical Structure

The compound is characterized by the following structural features:

  • Tert-butyl group : A common protecting group for amines.
  • Hydroxypropyl chain : Contains a hydroxyl (-OH) group, contributing to its reactivity.
  • Isopropyl group : Enhances steric hindrance and solubility.

The molecular formula is C12H25N1O3C_{12}H_{25}N_{1}O_{3}, indicating the presence of a carbamate functional group (NHCOOCNH-CO-O-C) linked to the hydroxypropyl and isopropyl moieties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its amine and hydroxyl functionalities allow it to act as a bifunctional linker in biomolecule conjugation reactions, which can facilitate the attachment of therapeutic agents to biomolecules .

Antimicrobial and Anticancer Properties

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. It has been investigated for its potential as a bioactive compound in medicinal chemistry . The specific mechanisms through which it exhibits these properties are still under investigation but may involve the inhibition of key enzymes or receptors involved in cellular processes.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamateModerate anticancerEthyl group instead of propyl
Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamateAntimicrobialAllyl group enhances reactivity
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylateAnticancer and antimicrobialPiperidine ring adds complexity

Research Findings

Recent studies have highlighted the versatility of this compound in developing agrochemicals due to its biological activity. The ability to use this compound in various applications underscores its potential utility in both agricultural and pharmaceutical fields .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine using Boc anhydride. Ultrasound-assisted methods have shown high efficiency (e.g., 95% yield for tert-Butyl (3-hydroxypropyl)carbamate under similar conditions) . Key parameters include solvent choice (e.g., THF or dichloromethane), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. For example, coupling agents like DIEA and catalysts such as DMAP can improve reaction efficiency . Optimizing purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic peaks such as tert-butyl protons (δ ~1.35 ppm, singlet) and carbamate carbonyl carbons (δ ~154 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
  • IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases, as carbamates are susceptible to cleavage under these conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this carbamate?

  • Methodological Answer : Chiral resolution or asymmetric synthesis techniques are required. For example:

  • Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-hydroxypropyl precursors) .
  • Employ chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to direct stereochemistry .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What strategies mitigate conflicting NMR data when characterizing tertiary carbamate derivatives?

  • Methodological Answer : Conflicting NMR signals may arise from rotameric equilibria or dynamic processes. Strategies include:

  • Variable-temperature NMR to "freeze" conformers and resolve splitting .
  • 2D NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
  • Computational modeling (e.g., DFT) to predict and correlate experimental spectra .

Q. How does the carbamate group influence the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing stability while allowing selective deprotection under acidic conditions (e.g., HCl/dioxane or TFA). In nucleophilic reactions, the carbamate’s electron-withdrawing nature can activate adjacent positions for substitution, but steric bulk from the isopropyl and tert-butyl groups may hinder reactivity .

Q. What analytical methods are best suited to assess purity in complex reaction mixtures containing this compound?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) and MS for impurity profiling .
  • TLC with derivatization : Ninhydrin or ceric ammonium nitrate staining to detect free amines or hydroxyl groups .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Verify experimental conditions (e.g., solvent, heating rate for melting points) .
  • Cross-reference with structurally analogous compounds (e.g., tert-butyl carbamates with similar substituents) .
  • Reproduce synthesis and characterization in-house to isolate variables like humidity or instrumentation differences .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous or high-temperature reactions?

  • Methodological Answer :

  • Avoid prolonged exposure to water to prevent Boc group cleavage. Use anhydrous solvents and inert atmospheres .
  • For high-temperature reactions, ensure proper ventilation to mitigate decomposition risks (e.g., release of isocyanates) .

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYWHXMBXMVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.